molecular formula C15H11FN2OS B2462953 N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 907974-83-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B2462953
CAS No.: 907974-83-8
M. Wt: 286.32
InChI Key: SSTRLCOJHYEQOV-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a synthetic chemical compound designed for research applications, featuring a benzothiazole core substituted with a fluorine atom and linked to a phenylacetamide group. This structure is part of a class of compounds investigated for potential biological activity, particularly in oncology and microbiology. Compounds based on the N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide scaffold have been identified as potent inhibitors of the human enzyme monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase that is overexpressed in many aggressive cancer cells, and its inhibition has been shown to suppress tumor growth and metastasis . Furthermore, related N-phenylacetamide derivatives containing heterocyclic moieties like thiazole have demonstrated significant in vitro antibacterial activity against various pathogenic bacteria, with some analogs causing bacterial cell membrane rupture . The presence of the 4-fluoro substituent on the benzothiazole ring is a common feature in bioactive molecules, as fluorine atoms can enhance a compound's metabolic stability, binding affinity, and cellular permeability. This product is intended for research purposes only, including hit-to-lead optimization, enzymatic and cellular assays, and investigating mechanisms of action. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTRLCOJHYEQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-fluorobenzo[d]thiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide and its derivatives.

Case Studies

A study conducted by researchers at the National Cancer Institute (NCI) screened several derivatives, identifying two compounds (21 and 24) that met growth inhibition criteria for further testing. These compounds exhibited strong inhibitory effects on cancer cell growth, suggesting their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Antitubercular Properties

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis. Its mechanism involves binding to specific targets within bacterial cells, disrupting their growth and proliferation . The compound's pharmacokinetic profile suggests good absorption and distribution, enhancing its potential as an anti-tuberculosis agent.

Synthesis and Evaluation

In a study assessing various derivatives for antitubercular activity, compounds were synthesized and tested using microdilution methods, yielding minimal inhibitory concentration (MIC) values that indicate their effectiveness against both drug-sensitive and resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide, we compare it with benzothiazole-2-yl acetamide derivatives and related analogs. Key structural variations include substituent positions on the benzothiazole ring, modifications to the phenyl group, and differences in bioactivity.

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name Substituent (Benzothiazole) Phenyl Group Modification logP Molecular Weight Key Activity/Application Reference
This compound 4-Fluoro None (plain phenyl) ~3.7* ~286.33 Under investigation
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide 6-Fluoro None 3.73 286.33 Anticancer (preclinical)
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF3 None 4.12† 336.30 Kinase inhibition (CK-1δ)
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF3 3,4,5-Trimethoxy 4.85† 446.42 Neuroprotective (pIC50 = 7.8)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide None 4-Methylpiperazine 1.98‡ 303.40 Anticancer (cell line studies)

*Estimated based on positional isomer data ; †Predicted using analogous substituent contributions; ‡Experimental value from .

Substituent Position Effects

The 4-fluoro isomer (target compound) differs from the 6-fluoro analog () in electronic and steric properties. However, the 6-fluoro derivative exhibits higher preclinical anticancer activity, possibly due to optimized interactions with DNA topoisomerases or kinases .

Trifluoromethyl vs. Fluoro Substituents

The 6-trifluoromethyl analog () has a higher logP (4.12 vs. ~3.7), indicating greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The CF3 group’s strong electron-withdrawing effect enhances metabolic stability compared to fluorine, as seen in its superior neuroprotective activity (pIC50 = 7.8) in CK-1δ inhibition studies .

Phenyl Group Modifications

Replacing the plain phenyl group with 3,4,5-trimethoxyphenyl () increases molecular weight and logP but introduces hydrogen-bonding methoxy groups. This modification significantly boosts neuroprotective activity, likely due to interactions with polar residues in the CK-1δ active site .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C15H12FN2S\text{C}_{15}\text{H}_{12}\text{F}\text{N}_2\text{S}

This compound features a benzothiazole moiety with a fluorine substituent, which is known to enhance biological activity by improving binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against Mycobacterium tuberculosis , with mechanisms involving the inhibition of bacterial growth through interaction with specific cellular targets .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismActivityReference
This compoundMycobacterium tuberculosisSignificant inhibition
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazideMycobacterium tuberculosisSignificant inhibition
N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3-nitrophenyl)-4-oxo-thiazolidin-3-yl]benzenesulphonamideMycobacterium tuberculosisModerate inhibition

The presence of the fluorine atom in this compound enhances its lipophilicity and may contribute to better cell membrane penetration.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit various enzymes associated with cancer cell proliferation has been noted. For instance, studies have shown that certain benzothiazole derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineActivityReference
This compoundHeLa (cervical cancer)Moderate cytotoxicity
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazideK562 (leukemia)Significant inhibition

Structure–Activity Relationship (SAR)

The SAR studies conducted on benzothiazole derivatives indicate that modifications at various positions on the benzothiazole ring can significantly affect biological activity. For example, substituents such as fluorine and methoxy groups have been shown to enhance both antimicrobial and anticancer activities by improving binding interactions with target enzymes and receptors .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study evaluating the efficacy of this compound against Mycobacterium tuberculosis demonstrated notable antibacterial activity. The compound was tested using a tube dilution assay method, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an effective anti-tubercular agent .

Case Study 2: Anticancer Effects on HeLa Cells

In vitro studies on HeLa cells indicated that this compound exhibited moderate cytotoxic effects. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic pathways for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:

  • Condensation reactions to assemble the benzothiazole ring, often using 2-aminothiazole derivatives and fluorinated precursors .
  • Acetamide functionalization via nucleophilic substitution or coupling reactions, such as reacting chloroacetamide intermediates with phenyl groups under reflux conditions (toluene/water solvent systems, 5–7 hours) .
  • Purification via thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for final isolation .
    Critical parameters include solvent selection (e.g., ethanol for recrystallization) and reaction temperature control to minimize by-products .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely employed for structural validation, particularly for resolving fluorine positioning and ring conformations .
  • Spectroscopy :
    • NMR (1H/13C) to verify substituent integration and regiochemistry .
    • Mass spectrometry (ESI or MALDI-TOF) for molecular weight confirmation .
  • Chromatography : High-performance liquid chromatography (HPLC) or TLC to assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl gas during acylations) .
  • Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, while toluene/water mixtures improve azide displacement reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., fluorination), while reflux (100–120°C) accelerates ring closure .
  • Catalyst screening : Lewis acids (e.g., AlCl3) may improve acylation efficiency, though their use requires careful stoichiometric balancing .

Q. How should researchers address contradictions in biological activity data across studies?

  • Structural analogs : Compare activity trends in derivatives with modified substituents (e.g., methoxy vs. ethoxy groups on the benzothiazole ring) to identify pharmacophoric motifs .
  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce inter-study variability .
  • Computational modeling : Use docking studies to correlate steric/electronic effects of the 4-fluoro group with target binding affinity (e.g., kinase inhibition) .

Q. What strategies are effective in resolving by-product formation during synthesis?

  • By-product identification : LC-MS or GC-MS to trace unreacted intermediates or degradation products .
  • Reaction quenching : Rapid cooling after exothermic steps (e.g., acyl chloride formation) minimizes decomposition .
  • Alternative pathways : Microwave-assisted synthesis reduces reaction times and improves regioselectivity in heterocycle formation .

Q. How can the compound’s solubility be enhanced for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the phenylacetamide moiety without disrupting bioactivity .

Q. What methodologies are used to study the compound’s mechanism of action?

  • Target identification : Pull-down assays with biotinylated analogs or affinity chromatography .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
  • Structural biology : Co-crystallization with suspected protein targets (e.g., tubulin or topoisomerases) to map binding sites .

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